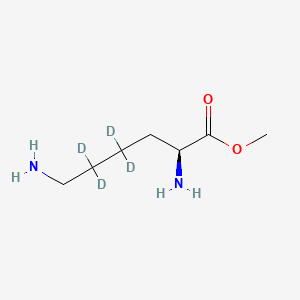
L-Lysine-d4 Methyl Ester Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine-d4 Methyl Ester Dihydrochloride: is a deuterated form of L-Lysine Methyl Ester Dihydrochloride. It is a derivative of the essential amino acid L-Lysine, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it useful in various analytical and biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine-d4 Methyl Ester Dihydrochloride typically involves the esterification of L-Lysine with methanol in the presence of an acid catalyst, followed by the introduction of deuterium. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Catalysts: Acid catalysts such as hydrochloric acid are commonly used.
Solvents: Methanol is used as the solvent for the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: L-Lysine-d4 Methyl Ester Dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products:
Oxidation Products: Keto derivatives of L-Lysine.
Reduction Products: L-Lysine or its derivatives.
Substitution Products: Various functionalized lysine derivatives.
Aplicaciones Científicas De Investigación
L-Lysine-d4 Methyl Ester Dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.
Biology: Employed in metabolic studies to trace lysine metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool in medical research.
Industry: Utilized in the production of cationic surfactants and hydrogels for various industrial applications
Mecanismo De Acción
The mechanism of action of L-Lysine-d4 Methyl Ester Dihydrochloride involves its incorporation into biological systems where it mimics the behavior of natural L-Lysine. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound interacts with various molecular targets, including enzymes and proteins, influencing pathways related to amino acid metabolism and protein synthesis.
Comparación Con Compuestos Similares
L-Lysine Methyl Ester Dihydrochloride: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
L-Arginine Methyl Ester Dihydrochloride: Another amino acid ester with different biological properties.
L-Threonine Methyl Ester Hydrochloride: Used in biochemical research with distinct functional groups.
Uniqueness: L-Lysine-d4 Methyl Ester Dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and quantification are required .
Propiedades
Fórmula molecular |
C7H16N2O2 |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
methyl (2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoate |
InChI |
InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1/i2D2,3D2 |
Clave InChI |
KPNBUPJZFJCCIQ-ILLLFLQQSA-N |
SMILES isomérico |
[2H]C([2H])(C[C@@H](C(=O)OC)N)C([2H])([2H])CN |
SMILES canónico |
COC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


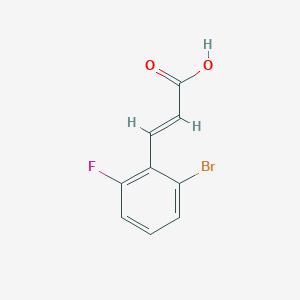
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
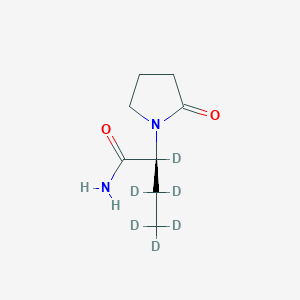
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)

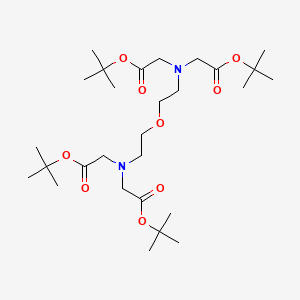

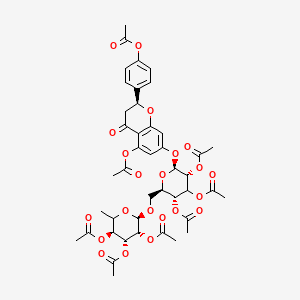
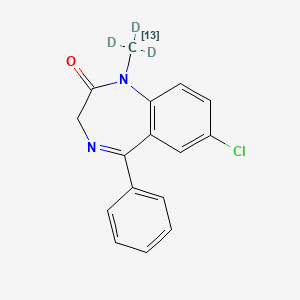
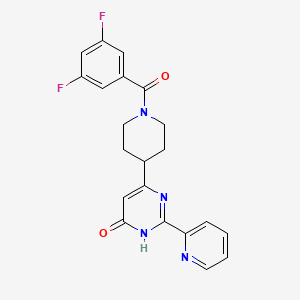
![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
